molecular formula C18H19N5O2 B4512625 N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide

N-[2-(2-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-ylmethyl)benzamide

Cat. No. B4512625
M. Wt: 337.4 g/mol
InChI Key: URQHDYTWTBFDQT-UHFFFAOYSA-N
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Description

Benzamide derivatives exhibit a wide range of chemical and biological properties, making them subjects of extensive research in the fields of medicinal chemistry and material science. The structural versatility of these compounds allows for a diverse array of chemical reactions and interactions, contributing to their significant role in drug development and material engineering.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of benzoic acid or its derivatives with amines. Specific methods vary depending on the functional groups present and the desired product. For example, the synthesis of closely related benzamide compounds can involve intramolecular cyclization, Claisen type reactions, and the use of reagents like sodium methoxide in specific solvents to achieve the target molecular framework (Kranjc, Kočevar, & Perdih, 2011).

Molecular Structure Analysis

Benzamide derivatives often exhibit complex molecular structures characterized by intramolecular hydrogen bonding, π-π stacking interactions, and potential for conformational isomerism. X-ray diffraction studies reveal the intricate details of these structures, including bond lengths, angles, and supramolecular aggregation modes, which are crucial for understanding the compound's chemical behavior and reactivity (Sagar, Yathirajan, Rathore, & Glidewell, 2018).

properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-4-(tetrazol-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-25-17-5-3-2-4-15(17)10-11-19-18(24)16-8-6-14(7-9-16)12-23-13-20-21-22-23/h2-9,13H,10-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URQHDYTWTBFDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CC=C(C=C2)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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